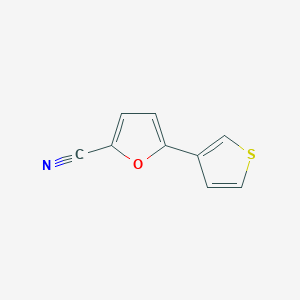![molecular formula C16H15F2N5O B15118731 N-[4-(difluoromethoxy)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B15118731.png)
N-[4-(difluoromethoxy)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(difluoromethoxy)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a difluoromethoxyphenyl group and a dimethylpyrazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(difluoromethoxy)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, acids, bases, and transition metal catalysts. The reactions are typically conducted under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
N-[4-(difluoromethoxy)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a kinase inhibitor.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of N-[4-(difluoromethoxy)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: This compound shares the pyrazolyl group but differs in the core structure.
Imidazole-containing compounds: These compounds have a similar heterocyclic structure and exhibit comparable biological activities.
Uniqueness
N-[4-(difluoromethoxy)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethoxyphenyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Propriétés
Formule moléculaire |
C16H15F2N5O |
|---|---|
Poids moléculaire |
331.32 g/mol |
Nom IUPAC |
N-[4-(difluoromethoxy)phenyl]-6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H15F2N5O/c1-10-7-11(2)23(22-10)15-8-14(19-9-20-15)21-12-3-5-13(6-4-12)24-16(17)18/h3-9,16H,1-2H3,(H,19,20,21) |
Clé InChI |
DMMBTIPNLOVDFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2=NC=NC(=C2)NC3=CC=C(C=C3)OC(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-2-({2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine](/img/structure/B15118662.png)
![5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B15118664.png)
![2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B15118672.png)
![9-ethyl-6-[5-(3-fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B15118679.png)

![1-[4-(Furan-3-yl)thiophen-2-yl]methanamine](/img/structure/B15118696.png)
![3-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline](/img/structure/B15118703.png)
![1-(4-Chlorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B15118716.png)
![3-Ethoxy-4-[(4-fluorophenyl)methylamino]cyclobutane-1,2-dione](/img/structure/B15118721.png)
![4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid](/img/structure/B15118726.png)
![3-phenyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B15118736.png)
![7-Fluoro-4-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinazoline](/img/structure/B15118740.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B15118755.png)
